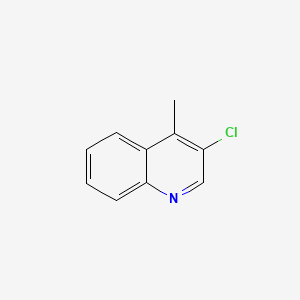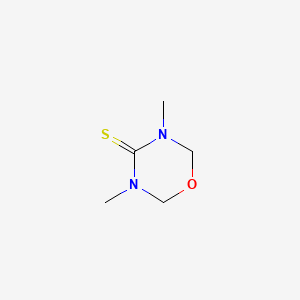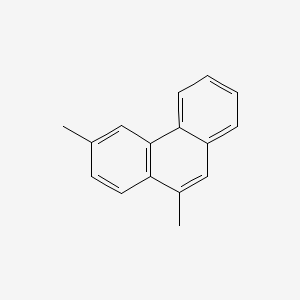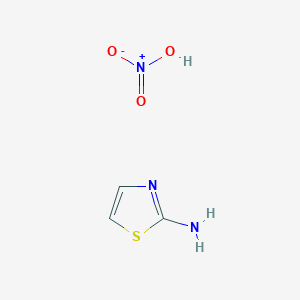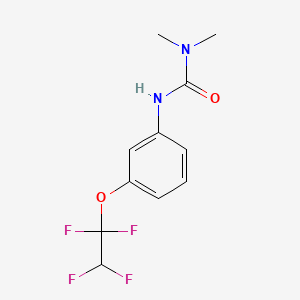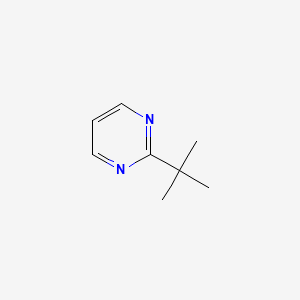
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine: are a class of compounds derived from fatty acids with chain lengths ranging from 8 to 18 carbon atoms, including unsaturated variants. These compounds are ethoxylated, meaning they have been chemically modified by the addition of ethylene oxide groups. This modification enhances their solubility and surfactant properties, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amides, C8-18 and C18-unsatd., ethoxylated typically involves the reaction of fatty acids or their derivatives with ethylene oxide. The process can be summarized as follows:
Fatty Acid Activation: Fatty acids are first converted into their corresponding acid chlorides or esters.
Amidation: The activated fatty acids react with amines to form amides.
Ethoxylation: The resulting amides are then reacted with ethylene oxide under controlled conditions to introduce ethoxyl groups.
Industrial Production Methods: Industrial production of these compounds often involves continuous processes with precise control over reaction parameters such as temperature, pressure, and the molar ratio of reactants. Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine can undergo oxidation reactions, particularly at the unsaturated sites.
Reduction: Reduction reactions can convert unsaturated amides to their saturated counterparts.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is typical.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Surfactants: Used as non-ionic surfactants in detergents and emulsifiers.
Solubilizing Agents: Enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology and Medicine:
Drug Delivery: Utilized in formulations to improve the bioavailability of drugs.
Biocompatibility: Studied for their biocompatibility in medical applications.
Industry:
Lubricants: Serve as additives in lubricants to improve performance.
Anticorrosive Agents: Used in coatings to prevent corrosion.
Mechanism of Action
The mechanism of action of amides, C8-18 and C18-unsatd., ethoxylated is primarily based on their surfactant properties. The ethoxylated groups enhance their ability to reduce surface tension, allowing them to interact with both hydrophobic and hydrophilic substances. This dual affinity makes them effective in emulsifying, solubilizing, and stabilizing various formulations.
Comparison with Similar Compounds
- Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
- Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers
Comparison:
- Solubility: Ethoxylated amides generally have better solubility in water compared to their non-ethoxylated counterparts.
- Surfactant Properties: The presence of ethoxyl groups enhances their surfactant properties, making them more effective in reducing surface tension.
- Applications: While both ethoxylated and non-ethoxylated amides are used in similar applications, the ethoxylated variants are preferred in formulations requiring higher solubility and better emulsifying properties.
Properties
CAS No. |
68603-39-4 |
|---|---|
Molecular Formula |
C30H66N2O2 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine |
InChI |
InChI=1S/C20H43NO.C10H23NO/c1-2-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21;1-2-12-10-8-6-4-3-5-7-9-11/h2-21H2,1H3;2-11H2,1H3 |
InChI Key |
UWHGCDVJHNSENJ-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
Canonical SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
Key on ui other cas no. |
68603-39-4 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


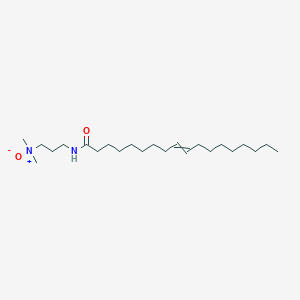
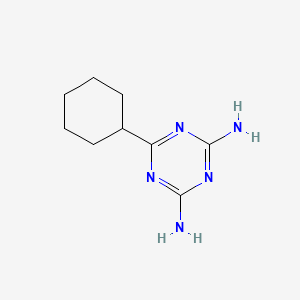
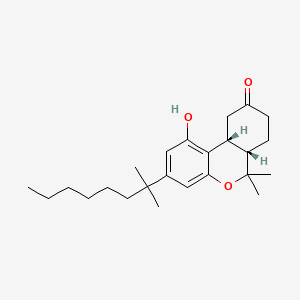
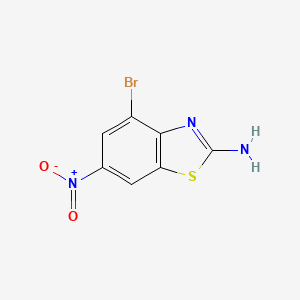

![Phenol, 2-[[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]azo]-4-methyl-](/img/structure/B1616102.png)
